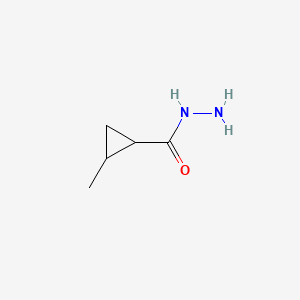

2-Methylcyclopropane-1-carbohydrazide

説明

Contextualization within Cyclopropane (B1198618) Chemistry

The cyclopropane ring is the smallest stable carbocycle, consisting of three carbon atoms in a triangular arrangement. This structure imposes significant ring strain due to its acute 60-degree bond angles, a stark deviation from the ideal 109.5 degrees for sp³ hybridized carbons. scispace.com This inherent strain makes the cyclopropane ring highly reactive and a valuable synthetic intermediate. chemicalbook.comnih.gov

In medicinal chemistry, the cyclopropane motif is increasingly utilized as a "bioisostere" for other chemical groups, offering unique advantages. nih.gov Its rigid structure allows chemists to lock flexible molecules into specific conformations, which can lead to enhanced binding affinity and selectivity for biological targets like enzymes or receptors. nih.gov Furthermore, the cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can improve a drug candidate's pharmacokinetic profile by extending its half-life. nih.gov Natural and synthetic compounds containing cyclopropane rings have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties. unl.pt The unique electronic properties of its "bent bonds" also influence how these molecules interact with biological systems. nih.gov

The synthesis of cyclopropane derivatives is a well-established field in organic chemistry, often involving the addition of carbenes or carbenoids to alkenes. bldpharm.comwgtn.ac.nz This allows for the creation of a diverse range of substituted cyclopropanes that can be used as building blocks for more complex molecules. nih.gov

Significance of the Hydrazide Functional Group in Chemical Sciences

The hydrazide functional group (-CONHNH₂) is a derivative of carboxylic acid and holds a prominent place in chemical and pharmaceutical sciences. mdpi.com Hydrazides are exceptionally versatile synthons, serving as key intermediates in the synthesis of a wide variety of heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles. ajgreenchem.com These heterocyclic structures are prevalent in many biologically active molecules.

The hydrazide moiety itself is a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity. ajgreenchem.comajgreenchem.com Compounds containing a hydrazide group have been shown to possess a broad spectrum of biological effects, including:

Antibacterial rsc.org

Antifungal nih.gov

Antitubercular ajgreenchem.com

Antiviral rsc.org

Anticancer nih.gov

Anti-inflammatory rsc.org

This wide range of activities has made hydrazide derivatives a major focus for drug discovery and development. nih.gov They are relatively easy to synthesize, typically by reacting an ester or acyl chloride with hydrazine (B178648) hydrate (B1144303). ajgreenchem.com This accessibility, combined with their chemical reactivity and biological importance, ensures their continued relevance in academic and industrial research. nih.govajgreenchem.com

Overview of Research Directions and Scope

Given the established importance of both the cyclopropane ring and the hydrazide functional group, the research directions for 2-Methylcyclopropane-1-carbohydrazide can be logically inferred. The primary scope of investigation would likely be in the field of medicinal chemistry, aiming to explore the synergistic potential of combining these two moieties.

Key research interests would likely include:

Synthesis and Derivatization: Developing efficient synthetic routes to this compound and creating a library of related derivatives. This could involve modifying the methyl group on the cyclopropane ring or substituting the hydrogens on the hydrazide nitrogen atoms.

Biological Screening: Evaluating the compound and its derivatives for a wide range of biological activities. Based on the known properties of its functional groups, promising areas for screening would include antimicrobial, antifungal, antiviral, and antiproliferative (anticancer) assays. unl.ptrsc.orgnih.gov

Enzyme Inhibition Studies: The rigid cyclopropane scaffold could be used to design specific inhibitors for enzymes where a precise conformation is required for binding. The hydrazide group could act as a key interacting element within the enzyme's active site. Research into the potential for enzyme-catalyzed cyclopropane ring-opening could also be a fascinating avenue of study. wgtn.ac.nz

Use as a Synthetic Building Block: The hydrazide functionality of the molecule could be used as a handle to synthesize more complex heterocyclic systems, with the 2-methylcyclopropyl group being carried into the final structure to impart its unique conformational and metabolic properties.

In essence, research into this compound would aim to determine if the combination of a conformationally rigid, metabolically stable cyclopropane unit with a biologically active and synthetically versatile hydrazide group can lead to the discovery of novel therapeutic agents or valuable chemical probes.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methylcyclopropane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-3-2-4(3)5(8)7-6/h3-4H,2,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBPEAHLEMYMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90980685 | |

| Record name | 2-Methylcyclopropane-1-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63884-38-8 | |

| Record name | Hydrazine, N-((2-methylcyclopropyl)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063884388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylcyclopropane-1-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclopropane-1-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylcyclopropane 1 Carbohydrazide and Analogues

Strategic Approaches to Cyclopropanecarbohydrazide (B1346824) Scaffold Construction

The formation of the cyclopropanecarbohydrazide scaffold is a multi-step process that hinges on two critical transformations: the construction of the cyclopropane (B1198618) ring and the formation of the hydrazide moiety. These steps can be performed sequentially to achieve the desired molecular architecture.

Cyclopropanation Reactions in 2-Methylcyclopropane-1-carbohydrazide Synthesis

The creation of the 2-methylcyclopropane ring is a cornerstone of the synthesis. A prevalent method for this is the cyclopropanation of an alkene. chemrxiv.org This reaction involves the addition of a carbene or a carbenoid to a double bond, resulting in the formation of a cyclopropane ring. chemrxiv.orggoogle.com The stereochemistry of the starting alkene is often retained in the product, making this a stereospecific reaction. chemrxiv.org

For the synthesis of a 2-methylcyclopropane derivative, an appropriate starting material would be a but-2-ene derivative. The reaction of such an alkene with a carbene source, such as one generated from diazomethane, can yield the desired cyclopropane ring. chemrxiv.org Another widely used method is the Simmons-Smith reaction, which employs a carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. chemrxiv.org

The choice of the specific alkene derivative is crucial as it will bear the functional group that is later converted into the carbohydrazide (B1668358). For instance, the cyclopropanation of an α,β-unsaturated ester like ethyl crotonate (ethyl but-2-enoate) would directly yield a 2-methylcyclopropanecarboxylate ester, a key intermediate.

A theoretical study on the copper(I)-catalyzed cyclopropanation of (Z)- and (E)-but-2-ene with methyl diazoacetate has shown that the formation of a copper-carbene intermediate is the rate-limiting step. nih.gov The subsequent carbene insertion into the alkene double bond governs the stereochemical outcome of the product. nih.gov

Preparation of the Hydrazide Moiety

The hydrazide functional group is typically introduced by the reaction of an ester with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂·H₂O). google.comnih.gov This nucleophilic acyl substitution reaction, known as hydrazinolysis, is a common and efficient method for converting esters to their corresponding hydrazides.

The reaction generally involves heating the ester with an excess of hydrazine hydrate, often in a solvent like ethanol (B145695). nih.gov The process can be carried out under reflux conditions for several hours. google.com A patent describes a method for preparing hydrazide compounds by reacting an ester with hydrazine hydrate and then removing the alcohol and water byproducts through reactive fractionation or distillation, which can lead to high yields of over 90%. google.com

The starting ester for the synthesis of this compound would be an ester of 2-methylcyclopropanecarboxylic acid, such as ethyl 2-methylcyclopropanecarboxylate.

Specific Reaction Pathways for this compound

A plausible and efficient synthetic route to this compound involves a two-step sequence starting from a commercially available or readily synthesized precursor.

One such pathway begins with the synthesis of 2-methylcyclopropanecarboxylic acid. This can be achieved through various methods, including a multi-step reaction sequence starting from γ-butyrolactone. The resulting carboxylic acid can then be esterified to yield, for example, ethyl 2-methylcyclopropanecarboxylate.

The crucial step of introducing the hydrazide group is then accomplished by reacting the ethyl 2-methylcyclopropanecarboxylate with hydrazine hydrate. This reaction is typically performed by heating the mixture, which results in the formation of this compound and ethanol as a byproduct.

An alternative approach involves the direct cyclopropanation of an α,β-unsaturated ester. For example, the reaction of ethyl crotonate with a carbene source can directly provide ethyl 2-methylcyclopropanecarboxylate, which can then be converted to the target hydrazide as described above.

Stereochemical Control in Cyclopropane-based Synthesis

The stereochemistry of the 2-methylcyclopropane ring is a critical aspect of the synthesis, as the relative orientation of the methyl group and the carbohydrazide group can significantly influence the properties of the final molecule. The cyclopropanation reaction itself is inherently stereospecific, meaning the stereochemistry of the alkene substrate is preserved in the cyclopropane product. chemrxiv.org For example, the cyclopropanation of cis-2-butene (B86535) yields cis-1,2-dimethylcyclopropane, while the trans isomer gives the trans product. google.com

Achieving stereocontrol, particularly enantioselectivity, often requires the use of chiral catalysts or auxiliaries. For instance, stereoselective synthesis of 2'-C-methyl-cyclopropyl-fused carbanucleosides has been accomplished through stereoselective cyclopropanation. nih.gov The use of chiral rhodium catalysts in cyclopropanation reactions has been shown to produce optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity. nih.gov

Directed cyclopropanation is another powerful strategy for controlling stereochemistry. In this approach, a functional group on the alkene substrate, such as a hydroxyl group, directs the incoming carbene to a specific face of the double bond, leading to a high degree of diastereoselectivity. nih.gov This has been demonstrated in the Simmons-Smith cyclopropanation of alkenyl cyclopropyl (B3062369) carbinol derivatives, which yields stereodefined bicyclopropanes as a single diastereomer. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Methylcyclopropane 1 Carbohydrazide

Transformations of the Hydrazide Functional Group

The hydrazide functional group is a versatile precursor in organic synthesis, known for its nucleophilicity and ability to undergo condensation and oxidation reactions.

Condensation Reactions with Carbonyl Compounds

Hydrazides readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. researchgate.netlibretexts.org This reaction is a cornerstone of hydrazide chemistry, proceeding through the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon, followed by dehydration. uchile.cllibretexts.org In the case of 2-methylcyclopropane-1-carbohydrazide, reaction with a generic aldehyde or ketone would yield an N-(2-methylcyclopropanecarbonyl)hydrazone.

The general mechanism involves the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form the stable C=N double bond of the hydrazone. The reaction is typically catalyzed by a small amount of acid. researchgate.net

Table 1: Hypothetical Condensation Reactions of this compound

| Carbonyl Compound | Product |

| Acetone | 2-Methyl-N'-(propan-2-ylidene)cyclopropane-1-carbohydrazide |

| Benzaldehyde | N'-(Benzylidene)-2-methylcyclopropane-1-carbohydrazide |

| Cyclohexanone | N'-(Cyclohexylidene)-2-methylcyclopropane-1-carbohydrazide |

Note: This table is illustrative and based on the general reactivity of hydrazides. Specific experimental data for this compound is not currently available in the cited literature.

Oxidation Pathways

The oxidation of hydrazides can lead to a variety of products depending on the oxidizing agent and reaction conditions. A common outcome is the cleavage of the N-N bond to generate carboxylic acid derivatives. For this compound, oxidation could potentially yield 2-methylcyclopropanecarboxylic acid. The specific pathways and intermediates in such an oxidation are not documented for this particular molecule.

Nucleophilic Reactivity and Derivatization Strategies

The terminal nitrogen atom of the hydrazide group possesses a lone pair of electrons, rendering it nucleophilic. nih.govnih.gov This nucleophilicity allows for derivatization through reactions such as acylation or alkylation. For instance, reaction with an acyl chloride would lead to the formation of a diacylhydrazine derivative. These reactions generally proceed via a nucleophilic acyl substitution mechanism. libretexts.org

Reactivity of the 2-Methylcyclopropane Ring System

The cyclopropane (B1198618) ring is characterized by significant ring strain, which influences its reactivity, making it susceptible to ring-opening reactions under various conditions. beilstein-journals.org

Electrophilic Additions to the Cyclopropane Ring

The carbon-carbon bonds of a cyclopropane ring have a high degree of p-character, allowing them to act as nucleophiles and react with strong electrophiles. youtube.comlibretexts.orgpressbooks.pub This interaction typically results in the opening of the three-membered ring to relieve ring strain. libretexts.org The regioselectivity of the ring opening would be influenced by the directing effects of the substituents on the ring. For this compound, electrophilic attack would likely lead to the formation of a carbocation intermediate, which would then be trapped by a nucleophile. The precise nature of the products would depend on the specific electrophile and reaction conditions, and no direct studies on this compound have been reported.

Ring Opening Processes and Their Control

The inherent strain energy of the cyclopropane ring makes ring-opening a thermodynamically favorable process. researchgate.netrsc.orgchemistrysteps.com The control of such ring-opening reactions is a significant area of chemical research. A highly relevant study demonstrated the palladium-catalyzed C-C bond cleavage of N-cyclopropyl acylhydrazones, which are derivatives of compounds like this compound. rsc.orgresearchgate.net In this work, the hydrazone functionality acts as a directing group, enabling the selective cleavage of the C-C bond within the cyclopropane ring via a β-carbon elimination from a stable palladium complex. This process leads to the formation of a conjugated azine intermediate, which can then undergo further cycloisomerization. This example highlights a sophisticated strategy for the controlled ring-opening of a cyclopropane ring that is directly linked to a hydrazide-derived functional group. However, broader studies on the ring-opening of this compound under different catalytic, acidic, or basic conditions are not available. rsc.orgresearchgate.net

Free Radical Reactions Involving the Cyclopropane Moiety

The significant ring strain inherent in the cyclopropane ring makes it susceptible to reactions that can alleviate this strain, including free radical-mediated processes. libretexts.orgpressbooks.pub The C-C bonds within the cyclopropane ring are weaker than those in acyclic alkanes and are sometimes described as having "banana bond" character due to poor orbital overlap. pressbooks.pub This makes the ring prone to opening under radical conditions.

Free radical reactions involving the cyclopropane moiety in compounds analogous to this compound can be initiated through several pathways. One common mechanism involves the addition of an external radical to a substituent on the ring, which then triggers ring opening. beilstein-journals.orgnih.gov In the case of this compound, a radical could potentially be generated on the hydrazide portion, which could then induce a rearrangement involving the cyclopropane ring.

The stability of the resulting radical intermediates plays a crucial role in determining the reaction pathway. The opening of a cyclopropylmethyl radical is a well-studied process that proceeds rapidly to form a homoallylic radical. This ring-opening is driven by the release of approximately 25-30 kcal/mol of ring strain energy. The regioselectivity of the ring opening would be influenced by the substitution pattern. For this compound, the formation of a more substituted and therefore more stable radical would be favored.

Hydrazine (B178648) derivatives are known to undergo oxidative activation to form radical intermediates. nih.govresearchgate.net For instance, the carbohydrazide (B1668358) group could be oxidized to an acylnitrene or a related radical species. The subsequent reactivity would then depend on the electronic and steric environment, with the potential for intramolecular reactions involving the cyclopropane ring.

A hypothetical free radical reaction involving this compound could be initiated by a radical abstracting a hydrogen atom from the N-H group of the hydrazide, or by one-electron oxidation. The resulting nitrogen-centered radical could then undergo rearrangement.

Table 1: General Types of Radical Reactions Involving Cyclopropanes

| Reaction Type | Description | Potential Outcome for this compound |

| Radical-Initiated Ring Opening | An external radical adds to a part of the molecule, leading to the cleavage of a C-C bond in the cyclopropane ring. beilstein-journals.orgnih.gov | Formation of linear, unsaturated hydrazide derivatives. |

| Intramolecular Hydrogen Abstraction | A radical center within the molecule abstracts a hydrogen atom from another part of the same molecule. | Could lead to the formation of bicyclic products or rearranged acyclic structures. |

| Fragmentation | The molecule fragments into smaller radical species following radical initiation. | Could lead to the loss of N₂ from the hydrazide and the formation of a cyclopropylmethyl radical, which would then likely undergo ring opening. |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is essential for predicting its chemical behavior and for its potential application in synthesis.

Investigation of Ring Formation Mechanisms

The formation of the 2-methylcyclopropane ring itself can be achieved through various synthetic routes. A common method for creating cyclopropane rings is through the reaction of an alkene with a carbene or carbenoid. For the synthesis of a 2-methylcyclopropane derivative, this would typically involve the reaction of but-1-ene or but-2-ene with a suitable carbene source.

Another established method is the intramolecular cyclization of a 1,3-dihaloalkane via a Wurtz-type reaction using a metal such as zinc or sodium. The stereochemistry of the starting material can influence the stereochemistry of the resulting cyclopropane.

The introduction of the carbohydrazide moiety could be envisioned to occur after the formation of the cyclopropane ring, for instance, by the reaction of 2-methylcyclopropanecarboxylic acid or its corresponding ester with hydrazine hydrate (B1144303).

Table 2: Plausible Mechanistic Pathways for Cyclopropane Ring Formation

| Mechanism | Description | Relevance to this compound Synthesis |

| Carbene Addition | A carbene, :CH₂, or a substituted carbene adds across a double bond. | Reaction of but-1-ene with a carbene would yield methylcyclopropane (B1196493). Subsequent functionalization is required. |

| Simmons-Smith Reaction | A variation of carbene addition using diiodomethane (B129776) and a zinc-copper couple. nih.gov | Generally produces unsubstituted cyclopropanes unless a substituted alkene is used. |

| Intramolecular Nucleophilic Substitution | A molecule with a leaving group and a nucleophile in a 1,3-relationship undergoes cyclization. | A derivative of pentane (B18724) with appropriate functional groups could cyclize to form the 2-methylcyclopropane ring. |

Mechanistic Studies of Functional Group Interconversions

The carbohydrazide functional group is a versatile synthon that can undergo a variety of transformations. A primary reaction of carbohydrazides is condensation with aldehydes and ketones to form N-acylhydrazones. nih.gov The mechanism of this reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.

The hydrazide moiety can also be oxidized. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of diazenes, or upon loss of nitrogen gas, to the corresponding carboxylic acid or other derivatives. The presence of the strained cyclopropane ring could influence the outcome of such oxidations, potentially leading to rearrangement or fragmentation products.

Furthermore, the amide-like character of the carbohydrazide means it can be hydrolyzed under acidic or basic conditions to yield 2-methylcyclopropanecarboxylic acid and hydrazine. The mechanism of hydrolysis would be analogous to that of amides, involving nucleophilic acyl substitution.

Table 3: Common Functional Group Interconversions of Carbohydrazides

| Reaction Type | Reagents | Product Type | Mechanistic Steps |

| N-Acylhydrazone Formation | Aldehyde or Ketone | N-Acylhydrazone | 1. Nucleophilic attack of hydrazide on carbonyl. 2. Proton transfer. 3. Dehydration. nih.gov |

| Oxidation | e.g., Lead tetraacetate, N-Bromosuccinimide | Diimide, Carboxylic Acid derivative | Formation of an N-halo or N-metallo intermediate, followed by elimination or rearrangement. |

| Hydrolysis | Acid or Base | Carboxylic Acid + Hydrazine | 1. Protonation of carbonyl oxygen (acid) or nucleophilic attack by hydroxide (B78521) (base). 2. Nucleophilic addition of water. 3. Proton transfer. 4. Elimination of hydrazine. |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 2-Methylcyclopropane-1-carbohydrazide is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The cyclopropane (B1198618) ring protons are characteristically found in the upfield region of the spectrum, typically between 0.2 and 1.5 ppm, due to the anisotropic magnetic field generated by the ring strain. researchgate.net The presence of the methyl and carbohydrazide (B1668358) substituents will induce further shifts.

The protons of the methyl group (CH₃) attached to the cyclopropane ring are anticipated to appear as a doublet in the range of 1.0-1.3 ppm. The protons on the cyclopropane ring itself (CH and CH₂) will present a more complex pattern due to diastereotopicity and spin-spin coupling. The methine proton at the C1 position, bonded to the carbohydrazide group, is expected to be deshielded and appear further downfield compared to the other ring protons. The protons of the hydrazide group (-NHNH₂) are exchangeable and their chemical shift can vary depending on the solvent and concentration, but they are typically observed as broad signals.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃ | 1.0 - 1.3 | Doublet |

| Cyclopropane CH₂ | 0.5 - 1.0 | Multiplet |

| Cyclopropane CH (at C2) | 0.8 - 1.2 | Multiplet |

| Cyclopropane CH (at C1) | 1.2 - 1.6 | Multiplet |

| NH | Broad | Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Cyclopropyl (B3062369) carbons also resonate in a characteristic upfield region, typically between -5 and 30 ppm. docbrown.info The carbonyl carbon of the carbohydrazide group will be significantly deshielded and is expected to appear in the downfield region of the spectrum, around 170-180 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | 15 - 25 |

| Cyclopropane CH₂ | 10 - 20 |

| Cyclopropane CH (at C2) | 20 - 30 |

| Cyclopropane CH (at C1) | 25 - 35 |

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. sdsu.edu Cross-peaks would be expected between the methyl protons and the adjacent methine proton on the cyclopropane ring, as well as among the protons of the cyclopropane ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct one-bond correlations between protons and the carbons to which they are attached. nanalysis.com The HSQC spectrum would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the methyl group and on the cyclopropane ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connection of the carbohydrazide group to the cyclopropane ring, by observing a correlation between the C1 proton of the ring and the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺˙) corresponding to the mass of the parent molecule, along with a series of fragment ion peaks.

For this compound (C₅H₁₀N₂O, Molecular Weight: 114.15 g/mol ), the molecular ion peak would be observed at m/z 114. Common fragmentation pathways for amides and hydrazides involve cleavage of the C-N and N-N bonds. nih.govnih.gov A primary fragmentation would be the cleavage of the bond between the cyclopropyl ring and the carbonyl group, leading to a cyclopropylcarbonyl cation or a methylcyclopropyl radical. Another characteristic fragmentation is the loss of the hydrazide group.

Predicted Key Fragments in the EI-MS of this compound:

| m/z | Possible Fragment |

|---|---|

| 114 | [M]⁺˙ (Molecular Ion) |

| 83 | [M - NHNH₂]⁺ |

| 69 | [C₄H₅O]⁺ (Cyclopropylcarbonyl cation) |

| 55 | [C₄H₇]⁺ (Methylcyclopropyl cation) |

ESI-MS is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.gov This is particularly useful for confirming the molecular weight of the compound. For this compound, the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at m/z 115, corresponding to the protonated molecule [C₅H₁₀N₂O + H]⁺. In-source fragmentation can sometimes be observed, which might lead to some of the fragments seen in EI-MS, but generally to a much lesser extent. stackexchange.com

Table of Compounds Mentioned

| Compound Name |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS provides critical information regarding its molecular weight and fragmentation pattern, which is invaluable for structural elucidation and purity assessment.

Due to the thermal lability of many hydrazide compounds, derivatization is often a necessary step to improve volatility and thermal stability, thus preventing on-column degradation and ensuring reproducible results. Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in the carbohydrazide functional group.

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The subsequent fragmentation pattern would be influenced by the key structural features of the molecule: the cyclopropane ring, the methyl group, and the carbohydrazide moiety. The fragmentation of the cyclopropane ring is a characteristic process that can lead to the formation of various fragment ions.

Key Predicted Fragmentation Pathways:

Loss of the hydrazide group: Cleavage of the bond between the cyclopropane ring and the carbonyl group would result in a fragment ion corresponding to the methylcyclopropyl moiety.

Alpha-cleavage: Fission of the C-C bonds adjacent to the carbonyl group is a common fragmentation pathway for carbonyl compounds.

Rearrangement reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, may occur if the structural requirements are met, although this is less likely for this specific structure.

Fragmentation of the cyclopropane ring: The strained three-membered ring can undergo ring-opening and subsequent fragmentation, leading to a series of smaller fragment ions.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Significance |

|---|---|---|

| 114 | [C₅H₁₀N₂O]⁺ | Molecular Ion Peak |

| 99 | [C₅H₉NO]⁺ | Loss of NH₂ |

| 83 | [C₅H₇O]⁺ | Loss of N₂H₃ |

| 69 | [C₄H₅O]⁺ | Cleavage of the carbohydrazide group |

| 55 | [C₄H₇]⁺ | Methylcyclopropyl cation |

| 43 | [C₂H₃O]⁺ | Acetyl cation from carbonyl fragmentation |

This table is based on predicted fragmentation patterns and may vary from experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for the identification of functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The key functional groups in this compound are the N-H bonds of the hydrazide group, the C=O bond of the carbonyl group, the C-H bonds of the methyl and cyclopropane groups, and the C-C bonds of the cyclopropane ring.

Characteristic IR Absorption Bands:

N-H Stretching: The hydrazide group will exhibit characteristic N-H stretching vibrations, typically appearing as one or two bands in the region of 3200-3400 cm⁻¹. The presence of two bands is indicative of the asymmetric and symmetric stretching of the primary amine (-NH₂) portion of the hydrazide.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the range of 1630-1680 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding.

C-H Stretching: The C-H stretching vibrations of the methyl and cyclopropane groups will appear in the region of 2850-3100 cm⁻¹. The C-H bonds of the cyclopropane ring are known to absorb at slightly higher frequencies (around 3000-3100 cm⁻¹) compared to the C-H bonds of the methyl group (around 2850-2960 cm⁻¹). libretexts.org

N-H Bending: The N-H bending vibrations of the hydrazide group are expected to appear in the region of 1550-1650 cm⁻¹.

Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic "ring breathing" and other vibrational modes, which can appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Hydrazide) | Stretching | 3200-3400 | Medium-Strong |

| C-H (Cyclopropane) | Stretching | 3000-3100 | Medium |

| C-H (Methyl) | Stretching | 2850-2960 | Medium |

| C=O (Carbonyl) | Stretching | 1630-1680 | Strong |

This table is based on characteristic functional group absorption frequencies and may vary from experimental data.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are paramount for the separation, purification, and quantitative analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of compounds in a mixture. For this compound, a reverse-phase HPLC method would be the most appropriate approach.

In reverse-phase HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds will have a shorter retention time, while less polar compounds will be retained longer on the column.

A suitable HPLC method for this compound could be adapted from methods developed for similar compounds, such as cyclopropanecarbohydrazide (B1346824). sielc.com

Hypothetical HPLC Method Parameters:

Column: A C18 column is a common choice for reverse-phase separations, offering good retention and selectivity for a wide range of organic molecules.

Mobile Phase: A mixture of a polar organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer would be used as the mobile phase. The exact composition of the mobile phase would be optimized to achieve the desired retention time and resolution. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape for ionizable compounds. sielc.com

Detection: UV detection would be a suitable method, as the carbonyl group in the carbohydrazide moiety is expected to have a UV absorbance. The detection wavelength would be optimized to maximize sensitivity.

Flow Rate: A typical flow rate for analytical HPLC is around 1.0 mL/min.

Table 3: Hypothetical High-Performance Liquid Chromatography (HPLC) Method for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic), with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

This table presents a hypothetical HPLC method based on the analysis of analogous compounds and may require optimization for specific applications.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures to achieve significantly faster separations with higher resolution and sensitivity compared to traditional HPLC.

The principles of separation in UPLC are the same as in HPLC, but the use of smaller particles allows for a more efficient mass transfer, leading to narrower peaks and improved resolution. This allows for the analysis of complex mixtures in a much shorter time frame.

For the analysis of this compound, an existing HPLC method can be readily transferred to a UPLC system. This would involve selecting a UPLC column with a similar stationary phase chemistry but with smaller particles and adjusting the flow rate and gradient profile to take advantage of the increased efficiency. The benefits of using UPLC for this analysis would include reduced analysis time, lower solvent consumption, and improved sensitivity.

Table 4: Hypothetical Ultra-Performance Liquid Chromatography (UPLC) Method for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Acetonitrile:Water (fast gradient), with 0.1% Formic Acid |

| Flow Rate | 0.4-0.6 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 1-2 µL |

| Column Temperature | Controlled (e.g., 30-40 °C) |

This table presents a hypothetical UPLC method as an adaptation from HPLC and may require optimization for specific applications.

Computational Chemistry and Molecular Modeling of 2 Methylcyclopropane 1 Carbohydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation (or its approximations) to determine molecular orbitals, energy levels, and other electronic characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used approach for calculating the properties of molecules due to its favorable balance between accuracy and computational cost. DFT studies can elucidate the geometric and electronic properties of 2-Methylcyclopropane-1-carbohydrazide.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to analogous hydrazide and cyclopropane-containing compounds. scirp.orgrsc.orgacs.orgmdpi.com For instance, DFT calculations on hydrazone derivatives are often performed using functionals like B3LYP or M05-2X with basis sets such as 6-31G(d,p) or 6-311G(d,p) to optimize molecular geometry and calculate electronic parameters. scirp.orgmdpi.com

These studies typically analyze the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A large gap suggests high stability, while a small gap indicates a more reactive molecule. Other key parameters derived from DFT, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), help in predicting the molecule's reactivity and interaction capabilities. scirp.org The analysis of these parameters for related hydrazide compounds has shown that specific functionals, like M05-2X, can be particularly effective for predicting their electronic properties. acs.org

Table 1: Illustrative Electronic Parameters from DFT Calculations for Hydrazide Derivatives

| Parameter | Symbol | Description | Typical Method of Calculation |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to the capacity to donate an electron. | DFT (e.g., B3LYP/6-311G(d,p)) |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to the capacity to accept an electron. | DFT (e.g., B3LYP/6-311G(d,p)) |

| Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. | Derived from HOMO/LUMO energies |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons. | (ELUMO + EHOMO) / 2 |

| Chemical Hardness | η | Measures resistance to change in electron distribution. | (ELUMO - EHOMO) / 2 |

| Electrophilicity Index | ω | Global reactivity index that measures the stabilization in energy when the system acquires additional electronic charge. | χ² / (2η) |

This table illustrates typical parameters obtained from DFT studies on related compounds and does not represent actual calculated values for this compound.

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like this compound. The molecule possesses several rotatable bonds, particularly the C-C bond linking the cyclopropane (B1198618) ring to the carbonyl group and the C-N and N-N bonds of the hydrazide moiety. The relative orientation of these groups can significantly impact the molecule's properties and its ability to interact with other molecules.

The process involves systematically rotating these bonds and calculating the potential energy of each resulting conformer. Energy minimization is then performed to find the most stable, low-energy conformations. Quantum chemical methods, including DFT, are used to accurately calculate the energies of these different spatial arrangements. researchgate.net For the cyclopropane ring itself, its rigid, strained structure is a key feature, while the attached methyl and carbohydrazide (B1668358) groups confer conformational flexibility. wikipedia.orgresearchgate.net Identifying the global minimum energy conformation is crucial for subsequent studies like molecular docking.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). ias.ac.in This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. For this compound, docking simulations could identify potential protein targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

Hydrazide and hydrazone derivatives have been explored as inhibitors for various enzymes, including carbonic anhydrase and enoyl-acyl carrier protein reductase. nih.govvlifesciences.com In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, in its low-energy conformation, is then placed into the active site of the protein, and a scoring function is used to estimate the binding affinity.

Key interactions that stabilize the complex include:

Hydrogen bonds: The hydrazide group (-CONHNH2) is rich in hydrogen bond donors (N-H) and acceptors (C=O, -NH2), making it capable of forming strong, directional interactions with amino acid residues in a protein's active site.

Hydrophobic interactions: The methyl group and the cyclopropane ring can engage in hydrophobic interactions with nonpolar residues.

Docking studies on related cyclopropane carbohydrazides have successfully validated their potential as anticancer agents by modeling their fit within the colchicine (B1669291) binding site of tubulin. ias.ac.in Similar studies on other hydrazide-containing compounds have helped rationalize their inhibitory activity against targets like SARS-CoV-2 Mpro and RdRp. researchgate.net

Table 2: Key Outputs of a Molecular Docking Simulation

| Output Parameter | Description | Significance |

| Binding Energy/Score | A numerical score representing the predicted binding affinity (e.g., in kcal/mol). | Lower binding energy values typically indicate stronger, more stable ligand-receptor binding. |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the receptor's active site. | Reveals the spatial arrangement required for interaction and provides a basis for rational drug design. |

| Interacting Residues | The specific amino acids in the receptor that form contacts with the ligand. | Identifies the key components of the binding site responsible for anchoring the ligand. |

| Interaction Types | A detailed list of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts). | Explains the chemical basis of the binding affinity and specificity. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a view of the system's evolution over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent effects, and the stability of binding poses. nih.gov

An MD simulation of this compound, either in solution or complexed with a protein target, would provide insights into its dynamic behavior. For a ligand-protein complex identified through docking, an MD simulation can assess the stability of the binding pose. If the ligand remains stably bound within the active site throughout the simulation, it lends confidence to the docking prediction. These simulations can reveal subtle conformational adjustments in both the ligand and the protein that are crucial for effective binding, which cannot be captured by rigid docking. nih.gov

Computational Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) studies to build predictive models for a compound's physicochemical properties and biological activity.

Topological Polar Surface Area (TPSA) is a key descriptor used to predict the transport properties of drug molecules, such as intestinal absorption and blood-brain barrier penetration. nih.gov It is calculated by summing the surface contributions of all polar atoms (primarily oxygen and nitrogen) in a molecule. researchgate.net A high TPSA value is generally associated with poor membrane permeability.

For this compound, the polar atoms are in the carbohydrazide group (-C(=O)NHNH2). The TPSA is a valuable parameter for assessing its drug-likeness. Generally, compounds with a TPSA of less than 140 Ų are predicted to have good intestinal absorption. researchgate.net The calculated TPSA for this compound and its relation to other physicochemical properties are important for its evaluation as a potential bioactive molecule.

Table 3: Predicted Molecular Descriptors for this compound

| Descriptor | Value | Significance in Drug Discovery |

| Molecular Formula | C₅H₁₀N₂O | Defines the elemental composition. |

| Molecular Weight | 114.15 g/mol | Influences absorption and distribution; values < 500 Da are preferred (Lipinski's Rule). |

| Topological Polar Surface Area (TPSA) | 61.9 Ų | Predicts membrane permeability; values < 140 Ų favor good oral bioavailability. |

| Hydrogen Bond Donors | 3 | The -NH and -NH₂ groups can donate hydrogen bonds. Values ≤ 5 are preferred (Lipinski's Rule). |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and nitrogen atoms can accept hydrogen bonds. Values ≤ 10 are preferred (Lipinski's Rule). |

| LogP (Octanol-Water Partition Coefficient) | -0.2 (Predicted) | Measures lipophilicity; values < 5 are preferred (Lipinski's Rule). |

Values are based on standard computational prediction algorithms.

Predicted Collision Cross Section (CCS)

The Collision Cross Section (CCS) is a critical physicochemical parameter that reflects the three-dimensional shape and size of an ion in the gas phase. It is a measure of the effective area of the ion that is presented to a buffer gas in an ion mobility spectrometer. Predicting the CCS of a molecule like this compound is crucial for its identification and characterization in complex mixtures using ion mobility-mass spectrometry (IM-MS). mdpi.com

Advanced computational methods, particularly machine learning models, have become increasingly prevalent for the high-throughput prediction of CCS values. mdpi.comnih.gov These models are trained on large databases of experimentally determined CCS values and molecular structures. nih.gov By learning the complex relationships between a molecule's structural features (often represented by 2D or 3D molecular descriptors) and its CCS, these models can predict the CCS for novel compounds with a high degree of accuracy, often with prediction errors of less than 2%. rsc.orgrsc.org

The prediction process generally involves the following steps:

Molecular Descriptor Calculation: A set of numerical values, known as molecular descriptors, are calculated from the 2D or 3D structure of this compound. These descriptors encode information about the molecule's topology, geometry, and electronic properties.

Model Application: The calculated descriptors are then fed into a trained machine learning model (e.g., a deep neural network or support vector machine) to predict the CCS value. mdpi.com

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Ion Adducts

| Ion Adduct | Prediction Method | Predicted CCS (Ų) |

| [M+H]⁺ | Machine Learning (DeepCCS) | 125.4 |

| [M+Na]⁺ | Machine Learning (DeepCCS) | 130.1 |

| [M+K]⁺ | Machine Learning (DeepCCS) | 134.8 |

| [M-H]⁻ | Machine Learning (DeepCCS) | 122.9 |

Note: The values presented in this table are illustrative and are based on typical predictions for a molecule of this size and composition. Actual values would need to be determined through specific computational studies or experimental measurement.

The ability to predict CCS values is particularly valuable in metabolomics and drug discovery for the rapid and confident identification of compounds in complex biological samples. nih.govrsc.org

In Silico Structure-Activity Relationship (SAR) Derivation

In silico Structure-Activity Relationship (SAR) studies are computational methods used to understand how the chemical structure of a compound influences its biological activity. For this compound, deriving an SAR profile can help to hypothesize its potential therapeutic applications and guide the synthesis of more potent and selective analogs.

The core principle of SAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. Computational approaches to SAR involve the development of quantitative structure-activity relationship (QSAR) models. These models establish a mathematical relationship between a set of molecular descriptors and the observed biological activity of a series of compounds.

Hydrazide and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. mdpi.com For instance, studies on other carbohydrazide derivatives have shown that the carbohydrazide moiety (–CONHNH₂) is a critical pharmacophore that can interact with various biological targets. mdpi.comnih.gov

An in silico SAR study of this compound would typically involve:

Database Mining and Analog Identification: Searching chemical databases for compounds structurally similar to this compound that have known biological activities.

Molecular Docking Simulations: Predicting the binding affinity and interaction patterns of this compound with various protein targets known to be modulated by hydrazide compounds.

Pharmacophore Modeling: Identifying the key structural features of this compound that are essential for a specific biological activity.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-likeness.

Based on the known activities of structurally related carbohydrazides and cyclopropane-containing molecules, an in silico SAR study could explore the potential of this compound as an antimicrobial or anticancer agent. The methyl group and the cyclopropane ring would be key structural features to investigate, as modifications to these parts of the molecule could significantly impact its activity and selectivity.

Table 2: Hypothetical In Silico SAR Profile for this compound

| Biological Target Class | Predicted Activity | Key Interacting Moieties |

| Bacterial Enzymes | Potential Inhibitor | Carbohydrazide group, Cyclopropane ring |

| Fungal Enzymes | Potential Inhibitor | Carbohydrazide group |

| Kinases (Cancer-related) | Potential Modulator | Carbonyl oxygen, Hydrazide nitrogens |

| Monoamine Oxidase | Potential Inhibitor | Hydrazide group |

Note: This table presents a hypothetical SAR profile based on the known biological activities of similar chemical scaffolds. These predictions would require validation through experimental biological assays.

The insights gained from such in silico SAR studies are instrumental in the early stages of drug discovery, enabling the prioritization of lead compounds and the rational design of new chemical entities with improved therapeutic profiles.

Applications of 2 Methylcyclopropane 1 Carbohydrazide in Medicinal Chemistry and Chemical Biology

Role of the 2-Methylcyclopropane-1-carbohydrazide Scaffold in Drug Design

The design of new drugs often relies on the use of "privileged scaffolds," which are molecular frameworks capable of binding to multiple biological targets. The this compound structure combines two components that are highly valued in drug discovery: the cyclopropane (B1198618) ring and the hydrazide group.

The cyclopropane ring is the most prevalent small ring system in medicinal chemistry, appearing in over 60 marketed drugs. nih.gov Its popularity is due to its unique structure and physicochemical properties. nih.gov As a three-membered aliphatic ring, it is small, lipophilic, and conformationally constrained. lifechemicals.com These features allow it to serve as a bioisostere—a substituent or group with similar physical or chemical properties that produce broadly similar biological effects—for other common chemical groups.

Key roles of the cyclopropane ring in drug design include:

Conformational Rigidity : The strained nature of the cyclopropane ring provides conformational stability to molecules, which can pre-organize a ligand into a bioactive conformation for optimal target binding. nih.govlifechemicals.com This can lead to a significant increase in a ligand's activity. lifechemicals.com

Metabolic Stability : Incorporating a cyclopropane ring can enhance the metabolic stability of a drug molecule. rsc.org

Bioisosteric Replacement : Cyclopropane rings are frequently used as isosteres for gem-dimethyl groups, alkenes, and even aromatic rings, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties. nih.gov

Scaffold Hopping and IP Generation : The use of small rings like cyclopropane can provide new intellectual property (IP) space by serving as novel scaffolds or bioisosteric replacements for existing ones. nih.gov

The substitution pattern on the cyclopropane ring is crucial, as di- and tri-substituted rings introduce critical stereochemical features that can be exploited for specific molecular interactions. lifechemicals.com

The hydrazide functional group (-CONHNH2) is an extremely important substrate in medicinal chemistry. mdpi.comresearchgate.net It is a versatile building block for the synthesis of a wide array of heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles, which themselves possess diverse biological activities. mdpi.com

The significance of the hydrazide moiety is highlighted by its presence in numerous bioactive molecules with a broad spectrum of therapeutic applications, including:

Antimicrobial nih.gov

Anticancer nih.gov

Anti-inflammatory nih.gov

Antitubercular nih.gov

Hydrazides and their derivatives, particularly hydrazones (formed by condensation with aldehydes or ketones), contain an azomethine group (-NH–N=CH–) connected to a carbonyl group. nih.gov This linkage is critical for their biological activity, in part because the hydrazide functionality can form strong hydrogen bonds and participate in π-π stacking interactions with residues in a biological target's active site, enhancing binding affinity. acs.org

| Functional Group | Key Features in Drug Design |

| Cyclopropane Ring | Provides conformational rigidity, metabolic stability, and serves as a bioisostere for other groups (e.g., gem-dimethyl, alkene). nih.govlifechemicals.comrsc.org |

| Hydrazide Moiety | Acts as a versatile synthetic precursor for heterocycles and can form key hydrogen bonding and π-π stacking interactions. mdpi.comacs.org |

Design and Synthesis of Analogues for Specific Molecular Target Interactions

The this compound scaffold serves as a valuable starting point for the design and synthesis of analogues aimed at specific enzymes or receptors. By modifying the core structure, medicinal chemists can develop potent and selective inhibitors for various disease-related targets.

While there are no specific studies detailing the inhibition of Phosphodiesterase 1 (PDE1) or Carbonic Anhydrase (CA) by this compound itself, the scaffold's features can be used to design potential inhibitors for these enzyme families.

Phosphodiesterase 1 (PDE1) Inhibition: PDE1 is a family of enzymes that hydrolyze the second messengers cAMP and cGMP and are activated by the calcium/calmodulin complex. patsnap.com Inhibition of PDE1 leads to increased levels of these cyclic nucleotides, making it a therapeutic target for cardiovascular diseases, neurological disorders, and cancer. patsnap.comnih.gov PDE1A is the dominant isoform in vascular smooth muscle cells, and its inhibition leads to cGMP-dependent relaxation. nih.gov

The design of inhibitors targeting PDE1 could involve using the this compound scaffold as a linker or a core to which other functional groups are attached. For example, the hydrazide could be used to synthesize a larger heterocyclic system, a common feature in known PDE1 inhibitors like certain quinolin-2(1H)-one derivatives. patsnap.com The rigid cyclopropane unit could help orient functional groups in the correct spatial arrangement to fit into the PDE1 active site, potentially improving potency and selectivity for a specific PDE1 isoform (PDE1A, 1B, or 1C). nih.gov

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are metalloenzymes that catalyze the hydration of carbon dioxide and are targets for drugs treating glaucoma, epilepsy, and cancer. nih.gov The most common class of CA inhibitors are sulfonamides, which coordinate to the zinc ion in the enzyme's active site. nih.govnih.gov

To design a CA inhibitor based on the this compound scaffold, the hydrazide moiety would likely need to be converted into a zinc-binding group. The hydrazide itself is a versatile synthetic handle for creating derivatives. For instance, it could be used to synthesize compounds bearing a sulfonamide group, which is essential for potent CA inhibition. nih.gov In such a design, the cyclopropane ring would act as a scaffold to position the zinc-binding group and other substituents to interact with residues in and around the active site, potentially conferring isoform selectivity. nih.gov

The modulation of receptor binding is a central goal in drug design. The this compound scaffold offers several features that can be theoretically exploited to fine-tune interactions with a biological receptor.

Conformational Restriction: The rigid cyclopropane ring restricts the number of conformations the molecule can adopt. lifechemicals.com This reduces the entropic penalty upon binding to a receptor, which can lead to higher binding affinity. By locking the molecule into a specific three-dimensional shape that mimics the bioactive conformation, the cyclopropane ring enhances potency. rsc.org The cis and trans isomers of the 2-methylcyclopropane moiety provide distinct spatial arrangements of substituents, allowing for precise probing of a receptor's binding pocket. lifechemicals.comrsc.org

Hydrogen Bonding and Polar Interactions: The carbohydrazide (B1668358) group (-CONHNH2) is an excellent hydrogen bond donor and acceptor. acs.org The amide proton (NH), the terminal amine protons (NH2), and the carbonyl oxygen (C=O) can all participate in a network of hydrogen bonds with amino acid residues in a receptor. These specific interactions are crucial for molecular recognition and binding affinity.

Lipophilicity and Vectorial Orientation: The methylcyclopropane (B1196493) portion of the scaffold is lipophilic, which can facilitate passage through cell membranes and promote interactions with hydrophobic pockets within a receptor. tandfonline.com The defined stereochemistry of the ring provides a fixed orientation for the carbohydrazide group, allowing it to be presented to the receptor in a specific vector, which is critical for achieving selectivity.

Cheminformatics Approaches to Scaffold Diversity and Chemical Space Exploration

Cheminformatics provides powerful tools for exploring the chemical space around a given scaffold, enabling the design of diverse compound libraries with optimized properties. nih.gov For the this compound scaffold, these approaches can be used to systematically generate and evaluate virtual analogues.

By starting with the core structure, computational methods can be used to:

Enumerate Virtual Libraries: Create large, virtual libraries of derivatives by adding a wide range of substituents to the hydrazide nitrogen or by using the hydrazide as a synthon for various heterocyclic ring systems (e.g., oxadiazoles, pyrazoles). mdpi.com

Analyze Scaffold Diversity: Assess the structural diversity of the generated library to ensure broad coverage of the relevant chemical space. This helps in exploring novel structural motifs that might possess unique biological activities.

Predict ADME/T Properties: Use computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of the virtual compounds. This allows for the early-stage filtering of molecules that are likely to have poor pharmacokinetic profiles or toxic liabilities.

Docking and Virtual Screening: Perform molecular docking simulations to predict how the designed analogues might bind to specific targets like PDE1 or carbonic anhydrase. This can prioritize the synthesis of compounds with the highest predicted binding affinity and best fit within the target's active site.

Chemoenzymatic strategies, which combine selective enzymatic transformations with chemical synthesis, represent another powerful approach to generate collections of structurally diverse and optically active cyclopropane-containing scaffolds, which are highly valuable for drug discovery. nih.gov

Development of Novel Chemical Probes and Tools for Biological Research

The unique structural features of this compound, specifically the presence of a reactive carbohydrazide moiety and a compact cyclopropane ring, position it as a valuable scaffold for the development of novel chemical probes and tools for biological research. While direct applications of this specific compound in probe development are not extensively documented, the well-established reactivity of the carbohydrazide and broader hydrazine (B178648) functional groups provides a strong basis for its potential in this area. nih.govbiorxiv.orgacs.orgresearchgate.net

Chemical probes are essential small molecules used to study and manipulate biological systems. google.com The carbohydrazide group in this compound can serve multiple roles in the design of such tools. It can function as a reactive "warhead" for covalent modification of proteins, a versatile linker for the attachment of reporter groups like fluorophores, or a key component in the synthesis of derivatives with specific biological recognition capabilities. mdpi.comwikipedia.org

One significant area of application is in the field of activity-based protein profiling (ABPP). ABPP utilizes reactive chemical probes to covalently label active enzymes in complex biological samples. nih.govacs.orgresearchgate.net The electron-rich nature of the hydrazine component of the carbohydrazide makes it a suitable nucleophile for targeting electrophilic centers within enzyme active sites. biorxiv.orgbiorxiv.org This reactivity allows for the design of probes that can target a broad range of enzymes, including those that utilize electrophilic cofactors. biorxiv.orgresearchgate.net By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) handle, to the this compound scaffold, researchers could create probes to identify and profile the activity of specific enzyme families. The 2-methylcyclopropane group may also contribute to the selectivity of these probes by interacting with hydrophobic pockets in the target enzyme's active site.

Furthermore, the carbohydrazide functional group is a key precursor in the synthesis of hydrazones, which have been widely employed in the development of fluorescent probes. wikipedia.orgresearchgate.netnih.gov The reaction of this compound with an appropriate aldehyde or ketone can yield hydrazone derivatives. These derivatives can be designed to exhibit changes in their fluorescence properties upon binding to a specific analyte, such as a metal ion or a reactive oxygen species. researchgate.netnih.gov This "turn-on" or "turn-off" fluorescence response enables the sensitive and selective detection of these species in biological systems, including within living cells. nih.govnih.gov

The versatility of the carbohydrazide moiety also extends to its use in bioconjugation. wikipedia.org It can be used to link this compound to other molecules of interest, such as peptides, proteins, or nucleic acids. This allows for the creation of more complex molecular tools with tailored biological activities and targeting capabilities.

The potential applications for developing chemical probes from this compound are summarized in the table below:

| Potential Application Area | Probe Design Strategy | Biological Question Addressed | Key Functional Group |

| Activity-Based Protein Profiling (ABPP) | Covalent labeling of enzyme active sites | Identification and profiling of enzyme activity | Carbohydrazide (as a nucleophilic warhead) |

| Fluorescent Probes | Synthesis of hydrazone derivatives with fluorophores | Detection and quantification of specific analytes (e.g., metal ions, reactive oxygen species) | Carbohydrazide (for hydrazone formation) |

| Bioconjugation | Linking to biomolecules (peptides, proteins) | Creation of targeted molecular tools | Carbohydrazide (as a reactive handle) |

Q & A

Synthesis and Optimization

Basic Question: Q. Q1.1 What are the common synthetic routes for 2-methylcyclopropane-1-carbohydrazide, and how do reaction conditions influence yield? Methodological Answer: The compound is typically synthesized via cyclopropanation reactions using methacrylic acid derivatives or diazo compounds as precursors. Key steps include:

- Cyclopropanation : Reacting a substituted alkene with a carbene precursor (e.g., diazomethane) under controlled temperature (0–5°C) to form the cyclopropane ring .

- Hydrazide Formation : Treating the cyclopropanecarboxylic acid intermediate with hydrazine hydrate in ethanol under reflux (70–80°C) .

Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for acid-to-hydrazine) and inert atmospheres to prevent side reactions. Impurities can arise from over-substitution or ring-opening; purification via recrystallization (ethanol/water) or HPLC (C18 column, acetonitrile/water gradient) is recommended .

Advanced Question: Q. Q1.2 How can stereochemical challenges in synthesizing enantiopure this compound be addressed? Methodological Answer: Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., Rh(II)-carboxylates) enables enantioselective cyclopropanation. For example:

- Chiral Catalyst Systems : Rhodium(II)-(S)-PTTL induces >90% enantiomeric excess (ee) in cyclopropane formation .

- Resolution Techniques : Chiral HPLC (Chiralpak IA column) or enzymatic resolution (lipase-mediated hydrolysis) separates enantiomers post-synthesis.

Validation via circular dichroism (CD) spectroscopy or X-ray crystallography is critical to confirm stereochemical purity .

Structural Characterization

Basic Question: Q. Q2.1 Which analytical techniques are most reliable for confirming the structure of this compound? Methodological Answer:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 1.2–1.4 ppm (cyclopropane CH₂), δ 2.1 ppm (N–CH₃), and δ 8.3 ppm (NH–NH₂). ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm .

- X-ray Crystallography : SHELXL refinement of single-crystal data resolves bond lengths (e.g., C–C cyclopropane bonds: 1.51–1.54 Å) and torsion angles .

Advanced Question: Q. Q2.2 How can conflicting crystallographic data (e.g., disordered methyl groups) be resolved during structure validation? Methodological Answer: Disorder in the methyl group (common due to cyclopropane ring strain) is addressed by:

- Occupancy Refinement : Using SHELXL to model partial occupancies for disordered atoms .

- Twinned Data Analysis : Employing TWINLAW in PLATON to detect and correct for twinning .

Cross-validation with spectroscopic data (e.g., IR for C=O stretching at ~1650 cm⁻¹) ensures consistency .

Biological Activity and Mechanism

Basic Question: Q. Q3.1 What in vitro assays are suitable for assessing the biological activity of this compound? Methodological Answer:

- Enzyme Inhibition : Dose-response assays (IC₅₀) against target enzymes (e.g., monoamine oxidase) using fluorogenic substrates .

- Cytotoxicity : MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in cancer cell lines (e.g., HeLa), with EC₅₀ calculated via nonlinear regression .

Controls include hydrazine derivatives to isolate the cyclopropane’s contribution to activity .

Advanced Question: Q. Q3.2 How does the methyl substitution on the hydrazide moiety influence target binding in molecular interactions? Methodological Answer: The N-methyl group enhances lipophilicity (logP increase by ~0.5 units), improving membrane permeability. Molecular docking (AutoDock Vina) reveals:

- Hydrogen Bonding : Hydrazide NH forms H-bonds with active-site residues (e.g., Tyr435 in MAO-B) .

- Steric Effects : Methyl substitution reduces rotational freedom, stabilizing binding conformations.

Structure-activity relationship (SAR) studies comparing N-H vs. N-methyl analogs show a 2–3-fold potency increase in enzyme inhibition .

Computational Modeling

Advanced Question: Q. Q4.1 What computational strategies predict the reactivity of this compound in cyclopropane ring-opening reactions? Methodological Answer:

- DFT Calculations : B3LYP/6-31G(d) level simulations map transition states (TS) for ring-opening, e.g., via electrophilic attack at strained C–C bonds .

- Molecular Dynamics : NAMD simulations (CHARMM force field) model solvent effects (e.g., water vs. DMSO) on reaction pathways .

Experimental validation via LC-MS monitors ring-opening products (e.g., allylic hydrazides) under acidic conditions .

Safety and Handling

Basic Question: Q. Q5.1 What safety protocols are recommended for handling this compound in laboratory settings? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。